molecular formula C12H11Cl2N3O B280253 N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B280253
M. Wt: 284.14 g/mol
InChI Key: AOXNXIXFUUSUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as DCPA, is a pyrazole herbicide that has been widely used in agriculture to control weeds. It belongs to the class of pyrazole carboxamide herbicides, which inhibit the growth of plants by disrupting the biosynthesis of carotenoids, a group of pigments that are essential for photosynthesis.

Mechanism of Action

Studies: Further studies are needed to elucidate the precise mechanism of action of N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide on plants, including the role of carotenoids in plant growth and development.
3. Ecotoxicity studies: Additional studies are needed to evaluate the ecotoxicity of N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide to non-target organisms, including the effects on soil and water ecosystems.
4. Bioremediation: Research on the use of bioremediation techniques to degrade N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in soil and water systems could help mitigate its environmental impact.
Conclusion:
N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a highly potent herbicide that has been widely used in agriculture to control weeds. Its mechanism of action involves the inhibition of carotenoid biosynthesis, leading to the death of the plant. N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages and limitations for use in laboratory experiments, and there are several future directions for research on this herbicide, including the development of alternative herbicides and the evaluation of its ecotoxicity to non-target organisms.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages and limitations for use in laboratory experiments, including:
Advantages:
1. High potency: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is a highly potent herbicide, which makes it useful for studying the effects of herbicides on plant growth and development.
2. Specificity: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide targets a specific enzyme in plants, which allows for the study of the biochemical and physiological effects of inhibiting this enzyme.
3. Availability: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is readily available and relatively inexpensive, which makes it accessible for use in laboratory experiments.
Limitations:
1. Toxicity: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is toxic to plants and can also be toxic to non-target organisms, which limits its use in certain experiments.
2. Persistence: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide can persist in soil and water for extended periods, which can complicate the interpretation of experimental results.
3. Environmental concerns: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been associated with environmental concerns, such as groundwater contamination and toxicity to non-target organisms, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, including:
1. Development of alternative herbicides: Given the environmental concerns associated with N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, there is a need for the development of alternative herbicides that are less toxic and more environmentally friendly.
2.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 3,4-dichloroaniline with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in a high yield.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research applications, including:
1. Weed control in agriculture: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been used to control weeds in various crops, such as soybeans, corn, and cotton.
2. Environmental fate and transport: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been studied for its persistence in soil and water, and its potential to leach into groundwater.
3. Ecotoxicity and risk assessment: N-(3,4-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been evaluated for its toxicity to non-target organisms, such as aquatic plants, fish, and invertebrates.

properties

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C12H11Cl2N3O/c1-7-9(6-15-17(7)2)12(18)16-8-3-4-10(13)11(14)5-8/h3-6H,1-2H3,(H,16,18)

InChI Key

AOXNXIXFUUSUHX-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(C=NN1C)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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